molecular formula C14H18N2O5 B4705354 ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE CAS No. 5920-83-2

ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE

Cat. No.: B4705354
CAS No.: 5920-83-2
M. Wt: 294.30 g/mol
InChI Key: RBTQDXFWCYUJAM-UHFFFAOYSA-N
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Description

ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE is an organic compound with a complex structure that includes an ethyl ester, a benzoate group, and a carbamoylformamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to a series of reactions involving carbamoylation and formamidation to introduce the 2-methoxyethyl and formamido groups, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE include other benzoate derivatives with different substituents, such as:

  • Methyl 4-aminobenzoate
  • Ethyl 4-formylbenzoate
  • 4-(2-Methoxyethyl)aminobenzoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

ethyl 4-[[2-(2-methoxyethylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-3-21-14(19)10-4-6-11(7-5-10)16-13(18)12(17)15-8-9-20-2/h4-7H,3,8-9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTQDXFWCYUJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367028
Record name Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5920-83-2
Record name Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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